Arginine, ethyl ester chemical properties and structure
Arginine, ethyl ester chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arginine ethyl ester, a derivative of the semi-essential amino acid L-arginine, is of significant interest in biochemical research and pharmaceutical development. Its esterification enhances lipophilicity, facilitating improved cell membrane permeability compared to its parent compound. This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of arginine ethyl ester. It includes detailed experimental protocols for its synthesis, purification, and analysis, as well as its role in biological pathways, particularly as a substrate for nitric oxide synthase.
Chemical Properties and Structure
Arginine ethyl ester is commonly available as its dihydrochloride (B599025) salt to improve stability and handling. The following tables summarize its key chemical and physical properties.
Table 1: Chemical and Physical Properties of L-Arginine Ethyl Ester
| Property | Value | Source(s) |
| IUPAC Name | (2S)-Ethyl 2-amino-5-(diaminomethylideneamino)pentanoate | [1][2] |
| Synonyms | Ethyl L-arginate, L-Arginine, ethyl ester | [1] |
| Molecular Formula | C₈H₁₈N₄O₂ | [1][2] |
| Molecular Weight | 202.25 g/mol | [2] |
| Appearance | White powder | [1] |
| Solubility | Soluble in water | [1] |
| pKa (Predicted) | 13.68 ± 0.70 | |
| Boiling Point (Predicted) | 313.3 ± 52.0 °C |
Table 2: Chemical and Physical Properties of L-Arginine Ethyl Ester Dihydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈N₄O₂ · 2HCl | [3] |
| Molecular Weight | 275.18 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 119 - 123 °C | |
| Density | 1.26 g/cm³ | [3] |
| Boiling Point | 343.3 °C | [3] |
Spectroscopic Data
Infrared (IR) Spectroscopy:
The FT-IR spectrum of L-arginine ethyl ester hydrochloride (as a KBr pellet) displays characteristic peaks at the following wavenumbers (νmax/cm⁻¹): 3428, 3190, 2940, 2876, 1735, and 1658.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The ¹³C NMR spectrum of L-arginine shows signals for the different carbon atoms.[5] The esterification to form arginine ethyl ester would introduce two additional signals for the ethyl group, typically around 14 ppm (CH₃) and 60 ppm (CH₂).
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) of arginine and its derivatives typically shows fragmentation patterns involving the loss of ammonia (B1221849) and parts of the guanidinium (B1211019) group. The fragmentation of arginine isobutyl ester has been studied, revealing characteristic losses and cyclization products.[6] A detailed fragmentation analysis of arginine ethyl ester would be expected to show similar patterns, with the addition of fragments related to the ethyl ester group.
Experimental Protocols
Synthesis of L-Arginine Ethyl Ester Dihydrochloride
This protocol describes the synthesis of L-arginine ethyl ester dihydrochloride via the esterification of L-arginine using thionyl chloride in ethanol (B145695).
Materials:
-
L-Arginine
-
Absolute Ethanol
-
Thionyl Chloride (SOCl₂)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend L-arginine in absolute ethanol (e.g., a molar ratio of 1:10 of arginine to ethanol).
-
Cool the suspension in an ice bath to -5 to 0 °C.
-
Slowly add thionyl chloride (e.g., 1.1 equivalents) dropwise to the cooled suspension over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (25-30 °C) and stir for 2 hours.
-
Heat the reaction mixture to reflux (75-80 °C) and maintain for an additional 2 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator to obtain a viscous residue.
-
Add diethyl ether to the residue and stir to induce precipitation of the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with diethyl ether until the pH of the washings is neutral (pH 6-7).
-
Dry the product under vacuum to yield crude L-arginine ethyl ester dihydrochloride.
Purification by Recrystallization
Materials:
-
Crude L-arginine ethyl ester dihydrochloride
-
Ethanol
-
Ethyl acetate (B1210297)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude L-arginine ethyl ester dihydrochloride in a minimal amount of hot ethanol.
-
Slowly add ethyl acetate to the hot solution until turbidity is observed.
-
Gently heat the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol-ethyl acetate mixture.
-
Dry the crystals under vacuum.
Stability Testing Protocol
This protocol outlines a general procedure for assessing the stability of arginine ethyl ester under various conditions.
Materials:
-
Purified L-arginine ethyl ester dihydrochloride
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
Temperature-controlled incubators or water baths
-
HPLC system with a suitable column for amino acid analysis
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of arginine ethyl ester in the different pH buffers.
-
Aliquot the solutions into separate vials for each time point and temperature condition.
-
Store the vials at different temperatures (e.g., 4 °C, 25 °C, 40 °C).[7]
-
At specified time intervals (e.g., 0, 1, 2, 4, 8 weeks), remove a vial from each condition.
-
Analyze the concentration of arginine ethyl ester and any degradation products (e.g., arginine) using a validated HPLC method.
-
Monitor for any changes in physical appearance (e.g., color, clarity).
-
Plot the concentration of arginine ethyl ester versus time for each condition to determine the degradation kinetics.
Enzymatic Hydrolysis Assay
This protocol describes a method to assess the enzymatic hydrolysis of arginine ethyl ester by esterases.
Materials:
-
L-arginine ethyl ester dihydrochloride
-
Esterase enzyme (e.g., porcine liver esterase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Temperature-controlled water bath or incubator (37 °C)
-
pH meter
-
Titration equipment (e.g., burette with NaOH solution)
-
HPLC system
Procedure:
-
Prepare a solution of arginine ethyl ester in phosphate buffer.
-
Equilibrate the solution to 37 °C.
-
Initiate the reaction by adding a known amount of the esterase enzyme.
-
Monitor the hydrolysis by either:
-
pH-stat method: Continuously titrate the liberated acid (from the hydrolysis of the ester) with a standard solution of NaOH to maintain a constant pH. The rate of NaOH addition is proportional to the rate of hydrolysis.
-
HPLC method: At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a strong acid). Analyze the samples by HPLC to determine the concentrations of remaining arginine ethyl ester and the product, arginine.
-
-
Calculate the initial rate of hydrolysis from the data obtained.
Biological Activity and Signaling Pathways
Arginine ethyl ester serves as a prodrug of L-arginine and can act as a substrate for nitric oxide synthase (NOS), an enzyme crucial for the production of nitric oxide (NO). NO is a key signaling molecule involved in various physiological processes, including vasodilation and cell proliferation.
Nitric Oxide Synthesis Pathway
The following diagram illustrates the conversion of arginine ethyl ester to L-arginine and its subsequent role in the nitric oxide synthesis pathway.
Caption: Conversion of Arginine Ethyl Ester and Nitric Oxide Synthesis.
Experimental Workflow: Assessing the Effect on Endothelial Cell Proliferation
This workflow outlines the steps to investigate the impact of arginine ethyl ester on the proliferation of endothelial cells.[8][9]
Caption: Workflow for Endothelial Cell Proliferation Assay.
Conclusion
Arginine ethyl ester presents a valuable tool for researchers in various fields due to its enhanced cellular uptake compared to L-arginine. This guide provides a foundational understanding of its chemical characteristics and practical methodologies for its synthesis and analysis. The outlined experimental protocols and diagrams offer a starting point for further investigation into its biological roles and potential therapeutic applications. As with any chemical substance, appropriate safety precautions should be taken during handling and experimentation.
References
- 1. L-Arginine ethyl ester - Wikipedia [en.wikipedia.org]
- 2. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 3. Page loading... [wap.guidechem.com]
- 4. L-Arginine Ethyl Ester Dihydrochloride - LKT Labs [lktlabs.com]
- 5. L(+)-Arginine(74-79-3) 13C NMR [m.chemicalbook.com]
- 6. Study of the fragmentation of arginine isobutyl ester applied to arginine quantification in Aedes aegypti mosquito excreta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. L-arginine and arginine ethyl ester enhance proliferation of endothelial cells and preadipocytes - how an arginine ethyl ester-releasing biomaterial could support endothelial cell growth in tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
